

An In-depth Technical Guide to Magnesium Bromide Hydrates and Their Structures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium;bromide*

Cat. No.: *B13915299*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various hydrated forms of magnesium bromide ($MgBr_2$), detailing their crystal structures, synthesis, and characterization. This document is intended to serve as a core reference for researchers and professionals in drug development and materials science who require a deep understanding of the physicochemical properties of these compounds.

Introduction to Magnesium Bromide Hydrates

Magnesium bromide is a hygroscopic salt that readily forms a series of hydrates with the general formula $MgBr_2 \cdot n H_2O$. The number of water molecules (n) in the crystal lattice is dependent on conditions such as temperature and water activity. These hydrates are not merely simple mixtures of salt and water but are distinct chemical entities with unique crystal structures and properties. The coordination of water molecules around the magnesium cation is a defining feature of these structures, influencing their stability and chemical behavior. The known hydrates of magnesium bromide include the nonahydrate ($n=9$), hexahydrate ($n=6$), tetrahydrate ($n=4$), dihydrate ($n=2$), and monohydrate ($n=1$), in addition to the anhydrous form ($n=0$).

Structures of Magnesium Bromide Hydrates

The crystal structures of magnesium bromide hydrates are primarily determined by the coordination environment of the magnesium ion (Mg^{2+}). In the higher hydrates, the magnesium

ion is typically octahedrally coordinated by six water molecules, forming the hexaaquamagnesium(II) cation, $[\text{Mg}(\text{H}_2\text{O})_6]^{2+}$ ^[1]^[2]. The bromide anions (Br^-) are located in the crystal lattice and are involved in hydrogen bonding with the coordinated water molecules^[2]. As the degree of hydration decreases, bromide ions begin to displace water molecules in the coordination sphere of the magnesium ion.

Anhydrous Magnesium Bromide (MgBr_2)

Anhydrous magnesium bromide adopts a rhombohedral crystal structure. It is a potent Lewis acid and readily absorbs moisture from the atmosphere to form its various hydrates^[3].

Magnesium Bromide Nonahydrate ($\text{MgBr}_2 \cdot 9\text{H}_2\text{O}$)

The nonahydrate is a water-rich hydrate, stable at low temperatures. Its structure also features the $[\text{Mg}(\text{H}_2\text{O})_6]^{2+}$ octahedra, with the additional water molecules and bromide ions forming an extensive hydrogen-bonding network^[2].

Magnesium Bromide Hexahydrate ($\text{MgBr}_2 \cdot 6\text{H}_2\text{O}$)

This is the most common and stable hydrate at room temperature. The crystal structure is monoclinic and is characterized by discrete $[\text{Mg}(\text{H}_2\text{O})_6]^{2+}$ octahedra, with the bromide anions situated outside the coordination sphere of the magnesium ion^[4].

Lower Hydrates: Tetrahydrate, Dihydrate, and Monohydrate

The lower hydrates of magnesium bromide are typically formed through the thermal dehydration of the hexahydrate. Studies have shown that these lower hydrates are isostructural with their magnesium chloride (MgCl_2) counterparts.

- **Magnesium Bromide Tetrahydrate ($\text{MgBr}_2 \cdot 4\text{H}_2\text{O}$)**: This hydrate is composed of discrete $[\text{MgBr}_2(\text{H}_2\text{O})_4]$ octahedra, where two bromide ions have entered the coordination sphere of the magnesium ion.
- **Magnesium Bromide Dihydrate ($\text{MgBr}_2 \cdot 2\text{H}_2\text{O}$)**: The structure of the dihydrate consists of infinite single chains of edge-sharing $[\text{MgBr}_4(\text{H}_2\text{O})_2]$ octahedra.

- Magnesium Bromide Monohydrate ($\text{MgBr}_2 \cdot \text{H}_2\text{O}$): In the monohydrate, the structure is further condensed into double chains of edge-shared $[\text{MgBr}_5(\text{H}_2\text{O})]$ octahedra.

Data Presentation: Crystallographic Data of Magnesium Bromide and Its Hydrates

The following tables summarize the crystallographic data for the known phases of magnesium bromide. Data for the lower hydrates (tetrahydrate, dihydrate, and monohydrate) are based on their isostructural magnesium chloride analogues as precise data for the bromide compounds are not readily available in the literature.

Table 1: Crystallographic Data for Anhydrous and Higher Hydrates of Magnesium Bromide

Compound	Formula	Crystal System	Space Group	Crystallographic Data				
				a (Å)	b (Å)	c (Å)	α (°)	β (°)
m	p							
Anhydrous	MgBr_2	Rhombohedral	P-3m1	3.81	3.81	6.26	90	90
MgBr ₂								120
Hexahydrate	$\text{MgBr}_2 \cdot 6\text{H}_2\text{O}$	Monoclinic	C2/m	10.25	7.40	6.30	90	93.5
Nonahydrate	$\text{MgBr}_2 \cdot 9\text{H}_2\text{O}$	Monoclinic	P2 ₁ /c	6.756	17.489	8.083	90	111.43
								90

Table 2: Crystallographic Data for Lower Hydrates of Magnesium Bromide (based on isostructural MgCl_2 analogues)

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)
Tetrahydrate	MgCl ₂ ·4H ₂ O	Triclinic	P-1	6.784	6.945	8.163	100.18	108.62	108.83
Dihydrate	MgCl ₂ ·2H ₂ O	Monoclinic	C2/m	7.371	8.490	3.638	90	98.42	90
Monohydrate	MgCl ₂ ·H ₂ O	Orthorhombic	Pnma	8.917	3.634	11.478	90	90	90

Experimental Protocols

Synthesis of Magnesium Bromide Hydrates

4.1.1. Synthesis of Magnesium Bromide Hexahydrate (MgBr₂·6H₂O)

Magnesium bromide hexahydrate can be synthesized by the reaction of magnesium oxide or magnesium carbonate with hydrobromic acid[3][5].

- Materials: Magnesium oxide (MgO) or magnesium carbonate (MgCO₃), hydrobromic acid (HBr, 48% aqueous solution), distilled water, crystallizing dish.
- Procedure:
 - Slowly add a stoichiometric amount of magnesium oxide or magnesium carbonate to a stirred solution of hydrobromic acid. The reaction is exothermic.
 - Once the reaction is complete and the solution is clear, gently heat the solution to concentrate it.
 - Allow the concentrated solution to cool slowly to room temperature in a crystallizing dish.
 - Colorless, monoclinic crystals of MgBr₂·6H₂O will form.

- The crystals can be collected by filtration.

4.1.2. Synthesis of Lower Hydrates (In-situ)

The lower hydrates (tetrahydrate, dihydrate, and monohydrate) are typically prepared by the controlled thermal decomposition of the hexahydrate. This is often performed in-situ during characterization by thermal analysis or X-ray diffraction.

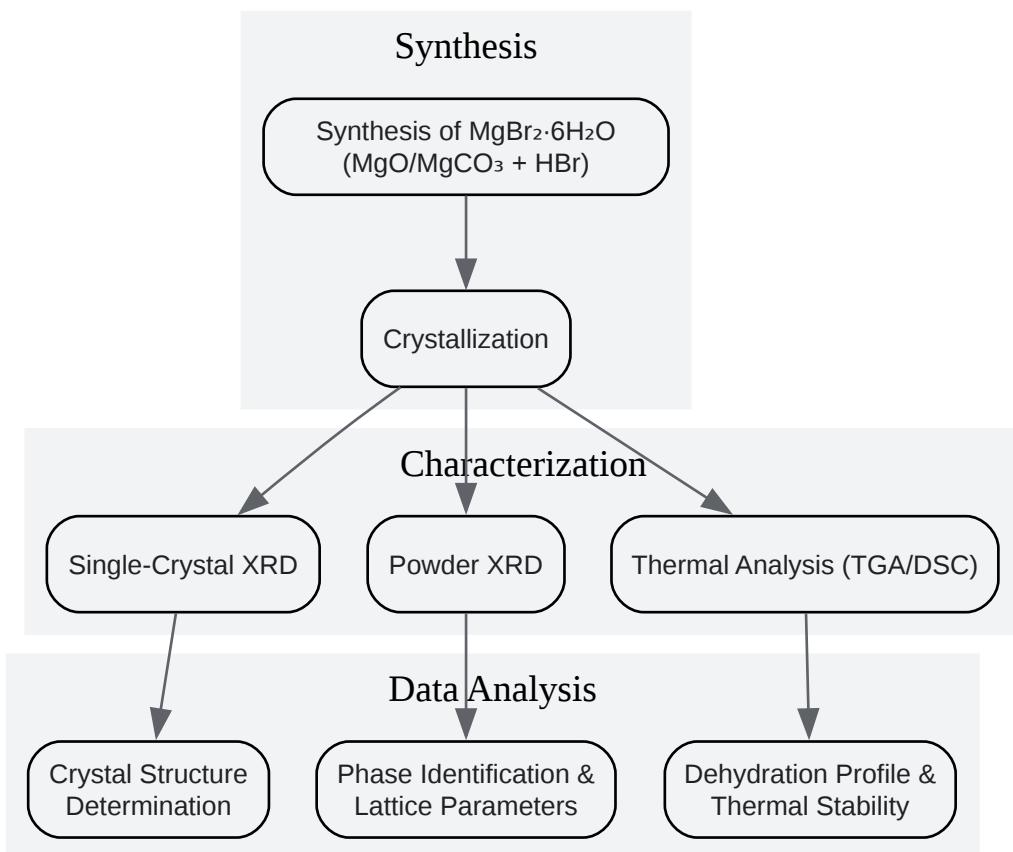
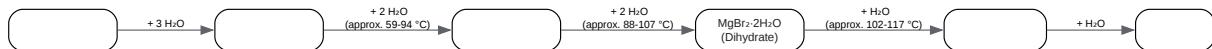
Characterization Methods

4.2.1. Single-Crystal X-ray Diffraction (SCXRD)

- Objective: To determine the precise crystal structure, including unit cell dimensions, space group, and atomic positions.
- Protocol:
 - A suitable single crystal of the magnesium bromide hydrate is selected under a microscope.
 - The crystal is mounted on a goniometer head.
 - The mounted crystal is placed in a single-crystal X-ray diffractometer.
 - The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
 - A monochromatic X-ray beam is directed at the crystal.
 - The diffraction pattern is collected on a detector as the crystal is rotated.
 - The collected data is processed to determine the unit cell parameters and space group.
 - The crystal structure is solved and refined using specialized software.

4.2.2. Powder X-ray Diffraction (PXRD)

- Objective: To identify the crystalline phases present in a bulk sample and to determine lattice parameters.



- Protocol:
 - A powdered sample of the magnesium bromide hydrate is prepared.
 - The powder is placed in a sample holder.
 - The sample is loaded into a powder X-ray diffractometer.
 - The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).
 - The intensity of the diffracted X-rays is measured as a function of 2θ .
 - The resulting diffraction pattern is analyzed to identify the crystalline phases by comparing the peak positions and intensities to known standards. For in-situ studies of dehydration, the sample is heated within the diffractometer and patterns are collected at different temperatures.

4.2.3. Thermal Analysis (TGA/DSC)

- Objective: To study the thermal stability and dehydration processes of the magnesium bromide hydrates.
- Protocol:
 - A small amount of the hydrate sample is placed in a crucible (e.g., alumina or platinum).
 - The crucible is placed in a thermogravimetric analyzer (TGA) or a differential scanning calorimeter (DSC).
 - The sample is heated at a controlled rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
 - The TGA measures the change in mass of the sample as a function of temperature, indicating water loss.
 - The DSC measures the heat flow into or out of the sample, identifying endothermic (dehydration, melting) and exothermic (crystallization) events.

Visualizations

The following diagrams illustrate the relationships between the different magnesium bromide hydrates and the experimental workflow for their characterization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Dehydration of Magnesium Bromide Hexahydrate Studied by in situ X-ray Powder Diffraction | Semantic Scholar [semanticscholar.org]
- 3. Crystal structures of hydrates of simple inorganic salts. I. Water-rich magnesium halide hydrates $MgCl_2 \cdot 8H_2O$, $MgCl_2 \cdot 12H_2O$, $MgBr_2 \cdot 6H_2O$, $MgBr_2 \cdot 9H_2O$, $MgI_2 \cdot 8H_2O$ and $MgI_2 \cdot 9H_2O$ [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Magnesium Bromide Hydrates and Their Structures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13915299#magnesium-bromide-hydrates-and-their-structures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com